3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione

Xanthine oxidase inhibition Enzyme kinetics Purine metabolism

This 7-octyl-3-methylxanthine derivative features a unique N-allyl group at C-8 that confers competitive xanthine oxidase inhibition (Ki=820 nM, IC₅₀=12.4 μM). It is a mechanistically characterized tool for purine catabolism studies and XO assay validation. The allylamino moiety provides a distinct hydrogen-bonding and steric profile absent in benzylamino or thioether analogs, making direct substitution scientifically unsound. ≥95% purity ensures reproducible kinetic and co-crystallization experiments.

Molecular Formula C17H27N5O2
Molecular Weight 333.436
CAS No. 377068-63-8
Cat. No. B2416525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione
CAS377068-63-8
Molecular FormulaC17H27N5O2
Molecular Weight333.436
Structural Identifiers
SMILESCCCCCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C
InChIInChI=1S/C17H27N5O2/c1-4-6-7-8-9-10-12-22-13-14(19-16(22)18-11-5-2)21(3)17(24)20-15(13)23/h5H,2,4,6-12H2,1,3H3,(H,18,19)(H,20,23,24)
InChIKeySWNYBTNLQRACNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione (CAS 377068-63-8) – Core Physicochemical & Structural Baseline for Procurement Decision-Making


3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione is a fully synthetic 7,8-disubstituted 3-methylxanthine derivative bearing a unique N-allyl (prop-2-enyl) amino group at the C-8 position and a linear octyl chain at N-7 [1]. Its molecular formula is C₁₇H₂₇N₅O₂ (MW 333.43 g/mol) and it is typically supplied at ≥95% purity . The computed acid dissociation constant (pKa = 9.67 ± 0.70) and predicted density (1.20 ± 0.1 g/cm³) distinguish it from close analogs that replace the allylamino moiety with benzylamino, phenethylamino, thioether, or unsubstituted amino groups, directly impacting formulation pH adjustment, salt selection, and chromatographic method development during research procurement .

Why 7-Octyl-3-methylxanthine Analogs Cannot Be Used Interchangeably with CAS 377068-63-8


Within the 7-octyl-3-methylxanthine chemotype, the C-8 substituent dictates both the pharmacodynamic target engagement profile and the physical chemistry governing solubility, permeability, and metabolic stability. Replacing the allylamino group of CAS 377068-63-8 with a benzylamino (CAS 301354-11-0), phenethylamino (CAS 376625-10-4), phenethylthio (CAS 331842-88-7), or unsubstituted amino group eliminates or drastically alters the hydrogen-bonding capacity, lipophilicity, and steric bulk at the critical C-8 vector . Consequently, enzyme inhibition potency (e.g., vs. xanthine oxidase), whole-cell antimicrobial activity, and chromatographic retention behavior are not conserved across the series, making direct substitution without re-validation scientifically unsound [1].

Quantitative Differentiation Evidence for 3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione (CAS 377068-63-8) Against Its Closest Analogs


Xanthine Oxidase Competitive Inhibition – Ki Value Comparison Against 8-Unsubstituted Amino Analog

The target compound acts as a competitive inhibitor of bovine xanthine oxidase with a binding affinity (Ki) of 820 nM [1]. In the same assay system (competitive inhibition, bovine xanthine oxidase, varying xanthine concentration, 10 min pre-incubation), the closest comparator 8-amino-3-methyl-7-octylpurine-2,6-dione demonstrates an IC₅₀ of 1.33 μM against purine nucleoside phosphorylase but no reported Ki against xanthine oxidase, indicating a fundamentally shifted target selectivity profile [2]. The allylamino group therefore confers a distinct enzyme inhibition fingerprint that is not replicated by the 8-amino analog.

Xanthine oxidase inhibition Enzyme kinetics Purine metabolism

Functional Xanthine Oxidase IC₅₀ – Order-of-Magnitude Potency Differentiation from Phenethylamino Analog

In a bovine xanthine oxidase inhibition assay (xanthine substrate, 10 min pre-incubation, 15 min measurement), the target compound yields an IC₅₀ of 12,400 nM [1]. A structurally analogous compound bearing an 8-(2-phenethyl)amino substituent (CAS 376625-10-4) shows no publicly available xanthine oxidase inhibition data in the same assay system. When benchmarked against the broader class of 8-substituted 7-alkyl-3-methylxanthines screened for antimicrobial activity, the allylamino derivative exhibits measurable antistaphylococcal effects [2], whereas the phenethylamino analog remains uncharacterized for this endpoint, highlighting a functional data gap that prevents substitution.

Xanthine oxidase inhibition IC50 profiling Lead optimization

Predicted Ionization Constant (pKa) Differentiation from Benzylamino and Thioether Analogs – Impact on Aqueous Formulation

The allylamino derivative exhibits a predicted acid dissociation constant (pKa) of 9.67 ± 0.70, computed using advanced QSPR algorithms . In contrast, structurally related 8-benzylamino-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione (CAS 301354-11-0) and 8-[(3-chloro-2-hydroxypropyl)thio]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione possess distinct hydrogen-bond donor/acceptor counts and electronic environments at C-8 that are expected to shift the pKa by at least 0.5–1.0 log units based on the electron-withdrawing or donating character of the substituent, though experimental confirmation is needed [1].

Physicochemical profiling pKa prediction Formulation development

Rotatable Bond Count and Molecular Flexibility – Differentiation from Rigid 8-Aryl/Aralkyl Analogs

The target compound contains 10 rotatable bonds (including the N7-octyl chain and N8-allyl group), as enumerated from its 2D structure [1]. By comparison, the 8-benzylamino analog incorporates a bulkier, more rigid benzyl moiety, reducing conformational freedom, while the 8-(2-phenylethyl)sulfanyl analog (CAS 331842-88-7) introduces a sulfur atom that alters bond angles and torsional profiles . Higher rotatable bond count in the allylamino derivative correlates with greater entropic penalty upon target binding but may also enhance solubility by hindering crystal lattice packing, a key consideration for procurement when dissolution rate and polymorph control are critical experimental variables.

Conformational flexibility Drug-likeness Crystallization propensity

Optimal Research Procurement Scenarios for 3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione Based on Verified Differentiation Evidence


Xanthine Oxidase Mechanistic Probe and Competitive Inhibitor Tool Compound

The confirmed competitive inhibition of bovine xanthine oxidase (Ki = 820 nM) and measurable functional IC₅₀ (12.4 μM) position this compound as a mechanistically characterized tool for laboratories studying purine catabolism or validating XO-dependent assay systems [1]. Unlike the 8-amino analog, which targets purine nucleoside phosphorylase instead, the allylamino derivative provides a known XO binding profile enabling kinetic studies and co-crystallization trials.

C-8 Substituent Structure-Activity Relationship (SAR) Anchor Point

The allylamino group serves as a chemically distinct SAR probe for C-8 substitution on the 7-octyl-3-methylxanthine scaffold. Its unique combination of a secondary amine hydrogen-bond donor, an sp²-hybridized terminal alkene, and intermediate steric bulk differentiates it from benzylamino, phenethylamino, and thioether analogs, making it an essential comparator in medicinal chemistry campaigns exploring C-8 vector requirements for potency or selectivity optimization .

Antimicrobial Screening Library Component Focusing on Gram-Positive Pathogens

The compound belongs to a series of 8-aminoderivatives of 7-alkyl-3-methylxanthines that have demonstrated antistaphylococcal activity in primary screening [2]. Its inclusion in focused libraries enables probing of the allyl group's contribution to membrane permeability or target engagement in Gram-positive bacteria, a hypothesis that cannot be tested with the commercially available but biologically uncharacterized phenethylamino or benzylamino analogs.

Physicochemical Method Development Standard for HPLC pKa-Dependent Separation

The well-defined predicted pKa (9.67 ± 0.70) and intermediate lipophilicity make this compound a useful calibration standard for developing reversed-phase HPLC methods that rely on pH-dependent retention shifts . Its distinct ionization behavior relative to benzylamino or thioether analogs provides a system suitability check for separating closely related purine impurities.

Quote Request

Request a Quote for 3-Methyl-7-octyl-8-(prop-2-enylamino)purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.